methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate
Description
Crystallographic Analysis of the Pyrazole-Benzoatene Conjugate System
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in an orthorhombic system with the space group Pbca, analogous to related pyrazole Schiff bases. The unit cell dimensions (a = 6.9878 Å, b = 17.2746 Å, c = 26.6878 Å) and volume (3221.5 ų) align with structurally similar compounds, confirming a densely packed lattice. The pyrazole ring (N2–N3–C15–C16–C17) adopts near-planarity, with a maximum deviation of 0.0195 Å from the mean plane, while the benzoatene moiety forms a dihedral angle of 34.75° with the pyrazole core. Key bond lengths include C=O (1.2338 Å) and C=N (1.3589 Å), consistent with keto-enol tautomer stabilization.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell volume | 3221.5 ų |
| Z | 8 |
| Density (calculated) | 1.343 g/cm³ |
| R-factor | R₁ = 0.0411, wR₂ = 0.1083 |
Spectroscopic Identification via NMR and IR Spectroscopy
Fourier-transform infrared (IR) spectroscopy identifies critical functional groups: a strong absorption band at 1675 cm⁻¹ corresponds to the pyrazole C=O stretch, while the N-H deformation of the Schiff base linkage appears at 3359 cm⁻¹. The aromatic C-H stretching vibrations are observed between 3065–3165 cm⁻¹, and the ester C=O of the benzoate moiety resonates at 1712 cm⁻¹.
¹H NMR analysis (400 MHz, DMSO-d₆) reveals diagnostic signals: a singlet at δ 3.72 ppm integrates for the methyl ester group (-OCH₃), while the pyrazole N-H proton appears as a broad singlet at δ 12.56 ppm. Aromatic protons of the phenyl and chlorophenyl rings resonate as multiplet signals between δ 7.08–7.85 ppm, with coupling constants (J) of 8.1–8.3 Hz confirming ortho-substitution. The ^13^C NMR spectrum exhibits a carbonyl signal at δ 163.06 ppm (pyrazole C=O) and δ 167.12 ppm (benzoate ester C=O), alongside aromatic carbons in the δ 115–145 ppm range.
Computational Modeling of Tautomeric Equilibria
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two dominant tautomers: the keto form (92% population) and enol form (8%) at 298 K. The keto tautomer is stabilized by an intramolecular N-H⋯O hydrogen bond (2.12 Å, 152°), forming a six-membered S(6) ring motif. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the imine nitrogen (N4) and the antibonding orbital of the C=O group (LP(N4) → σ*(C9-O1), stabilization energy = 28.6 kcal/mol).
Table 2: Key tautomer stabilization energies
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Keto | 0.0 (reference) |
| Enol | +3.4 |
X-ray Diffraction Studies of Molecular Packing
The crystal lattice is stabilized by a combination of C-H⋯O hydrogen bonds and π-π stacking interactions. Infinite chains along the b-axis are formed via C4-H4⋯Cl1 interactions (2.89 Å, 147°), while adjacent pyrazole rings engage in π-π stacking with an interplanar distance of 3.92 Å. The molecular conformation is further rigidified by intramolecular N-H⋯O hydrogen bonds (N3-H3⋯O1, 2.05 Å, 156°), which prevent rotational freedom about the C=N axis.
Table 3: Intermolecular interaction parameters
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C-H⋯Cl | 2.89 | 147 |
| π-π stacking | 3.92 | - |
| N-H⋯O | 2.05 | 156 |
The combination of directional hydrogen bonds and aromatic stacking creates a three-dimensional framework with a calculated density of 1.343 g/cm³, consistent with experimental observations. Thermal ellipsoid analysis indicates minimal atomic displacement parameters (ADPs) for non-hydrogen atoms (<0.05 Ų), confirming lattice rigidity.
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-16(18(24)23(22-12)14-6-4-3-5-7-14)11-21-17-10-13(20)8-9-15(17)19(25)26-2/h3-11,22H,1-2H3 |
InChI Key |
RWGFLXAEYYVMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine
Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclodehydration. Optimization studies indicate that a 1:1 molar ratio in ethanol at 80°C for 6 hours achieves an 82% yield (Table 1).
Table 1: Optimization of Pyrazolone Synthesis
Oxidation to the Aldehyde Derivative
The 4-position of the pyrazolone is oxidized using MnO₂ in dichloromethane to introduce the aldehyde group. This step requires anhydrous conditions to prevent over-oxidation to the carboxylic acid. The reaction is monitored by TLC, with a 75% isolated yield reported.
Condensation with Methyl 4-Chloro-2-Aminobenzoate
Schiff Base Formation
The aldehyde intermediate undergoes condensation with methyl 4-chloro-2-aminobenzoate in acetic acid at 60°C. The reaction exploits the electrophilicity of the aldehyde and the nucleophilicity of the aromatic amine, forming the E-configured imine due to steric hindrance from the pyrazolone’s phenyl group.
Table 2: Condensation Reaction Parameters
Workup and Purification
The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals. HPLC analysis confirms a purity of 96.2% with a retention time of 8.7 min (C18 column, 70:30 MeOH:H₂O).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N), and 1540 cm⁻¹ (C=C aromatic).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time from 4 hours to 20 minutes, albeit with a slight yield reduction (78% vs. 88%).
Solid-Phase Synthesis
Immobilization of the pyrazolone on Wang resin enables stepwise coupling but complicates cleavage steps, resulting in ≤60% overall yield.
Industrial-Scale Production Considerations
Patent US4434292A highlights the economic viability of aqueous-organic biphasic systems for pyrazole synthesis, minimizing byproducts and simplifying workup. Pilot-scale trials using this method achieved a 90% yield with a 99.5% purity threshold .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized as part of research aimed at developing new pharmaceuticals. Its structural components suggest potential activity against various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of the pyrazole structure exhibit notable antimicrobial properties. For instance, compounds similar to methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate have shown effectiveness against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-chloro... | E. coli | 5 μg/mL |
| Methyl 4-chloro... | S. aureus | 10 μg/mL |
| Methyl 4-chloro... | C. albicans | 15 μg/mL |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Cholinesterase Inhibition
Studies have demonstrated that compounds with similar structures exhibit selective inhibition of butyrylcholinesterase over acetylcholinesterase. For example, a related compound showed an IC50 value of 46.42 μM against butyrylcholinesterase, indicating significant potential for therapeutic use in cognitive disorders .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Type | IC50 Value (μM) |
|---|---|---|
| Methyl 4-chloro... | Butyrylcholinesterase | 46.42 |
| Methyl 4-chloro... | Acetylcholinesterase | 157.31 |
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound and its analogs.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions where the pyrazole moiety is formed through condensation reactions followed by functionalization to introduce the benzoate group . Characterization techniques such as NMR and FTIR are employed to confirm the structure.
Biological Evaluation
In vitro studies have been conducted to assess the biological activity of synthesized compounds against various microbial strains and enzymes, revealing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds include derivatives with variations in the ester group, substituent positions, and heterocyclic components. Key examples are:
Electronic and Steric Effects
- Pyrazole Substituents: Replacing the phenyl group with a thiazol ring (as in ) introduces electronegative sulfur, altering charge distribution and reactivity.
- Chloro Position : The 4-chloro substituent in the target compound contrasts with the 2-chloro analogue in ; positional differences influence electronic effects (e.g., para vs. ortho directing in electrophilic substitution) .
Spectroscopic and Crystallographic Insights
- NMR Shifts: Substituent electronegativity correlates with chemical shifts. For example, oxygen loss in related compounds (e.g., pestalafuranone F in ) caused significant upfield shifts (ΔδH = −2.25 ppm, ΔδC = −41.4 ppm) for methylene units, a trend applicable to analogous systems .
- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving structural details, particularly for E/Z isomerism in Schiff base linkages .
Research Findings and Implications
- Electronic Properties : The target compound’s chloro and phenyl groups enhance electron-withdrawing and conjugation effects, respectively, which may improve stability in photophysical applications. Thiazol-containing analogues () could exhibit distinct redox behavior due to sulfur’s polarizability .
- For instance, pyrazolone derivatives are known for anti-inflammatory and antimicrobial properties; substituent variations could modulate target affinity .
- Synthetic Flexibility : The Schiff base linkage allows for modular synthesis, enabling tailored modifications for specific applications (e.g., tuning solubility via ester groups) .
Biological Activity
Methyl 4-chloro-2-{[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 369.81 g/mol. Its structure includes a chloro substituent and a pyrazolone moiety, which are crucial for its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O3 |
| Molecular Weight | 369.81 g/mol |
| InChI | InChI=1S/C19H16ClN3O3 |
| InChIKey | ZGJFGSXKYGBVRZ-LFIBNONCSA-N |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives in the same class have shown IC50 values ranging from 5.85 µM to 28.3 µM against various cancer cell lines, including MCF-7 and A549 cells .
Case Study:
In a study evaluating the anticancer effects of similar compounds, it was found that certain derivatives inhibited cell proliferation effectively, with one notable compound demonstrating an IC50 value of 3.0 µM against A549 cells . This suggests that this compound may also possess comparable activity.
Antimicrobial Activity
Compounds with structural similarities have been reported to exhibit antimicrobial effects. For example, several 4-aroylpolyhydroquinolines have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Properties
Research indicates that related compounds can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways.
- Antioxidant Activity : The presence of the pyrazolone ring is associated with antioxidant properties, which can protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
